5-(biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one 5-(biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15027353
InChI: InChI=1S/C23H20N4O2/c28-22-20-19(18-8-6-17(7-9-18)16-4-2-1-3-5-16)10-11-24-21(20)25-23(26-22)27-12-14-29-15-13-27/h1-11H,12-15H2,(H,24,25,26,28)
SMILES:
Molecular Formula: C23H20N4O2
Molecular Weight: 384.4 g/mol

5-(biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15027353

Molecular Formula: C23H20N4O2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

5-(biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C23H20N4O2
Molecular Weight 384.4 g/mol
IUPAC Name 2-morpholin-4-yl-5-(4-phenylphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H20N4O2/c28-22-20-19(18-8-6-17(7-9-18)16-4-2-1-3-5-16)10-11-24-21(20)25-23(26-22)27-12-14-29-15-13-27/h1-11H,12-15H2,(H,24,25,26,28)
Standard InChI Key WVGDHTNLVPNPRK-UHFFFAOYSA-N
Canonical SMILES C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)C5=CC=CC=C5

Introduction

Structural Overview and Chemical Identity

5-(Biphenyl-4-yl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine class. Its structure integrates a pyrido[2,3-d]pyrimidin-4-one core substituted with a biphenyl group at position 5 and a morpholine ring at position 2.

Key structural features:

  • Core scaffold: Pyrido[2,3-d]pyrimidin-4-one, a fused bicyclic system with pyrimidine and pyridine rings.

  • Functional groups:

    • Biphenyl moiety at C5: Enhances aromatic stacking interactions and hydrophobicity.

    • Morpholine ring at C2: Contributes to hydrogen bonding and solubility through its ether-oxygen and amine groups.

Physical properties:

PropertyValueSource
Molecular formulaC₂₃H₂₀N₄O₂
Molecular weight384.4 g/mol
Canonical SMILESC1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)C5=CC=CC=C5
InChIKeyWVGDHTNLVPNPRK-UHFFFAOYSA-N

Synthetic Approaches and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions tailored to introduce the biphenyl and morpholine substituents.

Core Construction

A common strategy begins with pyrido[2,3-d]pyrimidin-4-one derivatives. For example:

  • Cyclization: Formation of the pyrido-pyrimidine core via condensation reactions between chalcones and 6-aminothiouracil derivatives .

  • Substitution: Introduction of the morpholine group at position 2 through nucleophilic displacement or coupling reactions.

Functionalization of the Biphenyl Group

The biphenyl moiety is often introduced via:

  • Palladium-catalyzed coupling: Reaction of 4-bromobiphenyl with morpholine derivatives under inert atmospheres.

  • Cross-coupling reactions: Suzuki or Buchwald-Hartwig aminations to attach aryl groups.

Key reagents and conditions:

  • Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄).

  • Solvents: Aromatic or polar aprotic solvents (e.g., toluene, DMF).

  • Temperature: Elevated temperatures (80–130°C) under inert gas (N₂ or Ar) .

Characterization and Analytical Data

The compound is characterized using advanced spectroscopic and chromatographic techniques to confirm its structure and purity.

Spectroscopic Analysis

TechniqueKey ObservationsSource
¹H NMRPeaks for aromatic protons (δ 6.8–8.3 ppm), morpholine CH₂ groups (δ 3.2–3.6 ppm), and NH/C=O protons (δ 10–12 ppm)
¹³C NMRSignals for carbonyl carbons (δ 160–180 ppm), aromatic carbons (δ 120–150 ppm), and morpholine carbons (δ 45–65 ppm)
IRStrong absorption for C=O (1650–1700 cm⁻¹) and N–H (3200–3500 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 384.4 (M⁺)

Applications in Medicinal Chemistry

This compound serves as a scaffold for developing targeted therapeutics.

Drug Candidate Optimization

  • Solubility enhancement: Morpholine improves aqueous solubility for oral bioavailability.

  • Metabolic stability: Biphenyl groups resist premature oxidation, extending half-life.

Targeted Therapeutic Areas

Application AreaRationaleSource
OncologyInhibition of EGFR and other RTKs
InflammationSuppression of pro-inflammatory kinases
Neurological disordersModulation of adenosine kinase activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator